2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid
Overview
Description
2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid is a compound with a molecular formula of C12H22N2O4 and a molecular weight of 258.31 g/mol . This compound is a derivative of lysine, an essential amino acid, and features a cyclopentyloxycarbonyl group attached to the amino group of the lysine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar protection and deprotection strategies as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The cyclopentyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the free amino group.
Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Cyclopentyl Chloroformate:
Acids and Bases: Used for hydrolysis reactions.
Coupling Reagents: Such as carbodiimides for peptide bond formation.
Major Products Formed
Hydrolysis Products: Free lysine and cyclopentanol.
Peptide Products: When used in peptide synthesis, the major products are peptides with the this compound residue incorporated.
Scientific Research Applications
2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its potential role in modifying proteins and peptides.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Used in the synthesis of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid is primarily related to its ability to modify amino groups in proteins and peptides. The cyclopentyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-(((2-chlorobenzyl)oxy)carbonyl)amino)hexanoic acid: Similar structure but with a 2-chlorobenzyl group instead of a cyclopentyloxy group.
2-amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid: Features a benzyloxycarbonyl group instead of a cyclopentyloxycarbonyl group.
Uniqueness
2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid is unique due to the presence of the cyclopentyloxycarbonyl group, which provides distinct steric and electronic properties compared to other protecting groups. This uniqueness can influence the reactivity and selectivity of the compound in chemical reactions .
Properties
IUPAC Name |
2-amino-6-(cyclopentyloxycarbonylamino)hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c13-10(11(15)16)7-3-4-8-14-12(17)18-9-5-1-2-6-9/h9-10H,1-8,13H2,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGGYCNHXLZKHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NCCCCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82277-17-6 | |
Record name | N-Epsilon-cyclopentyloxycarbonyl-L-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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